molecular formula C12H7BrF3N3O B2520816 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2361795-92-6

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Numéro de catalogue B2520816
Numéro CAS: 2361795-92-6
Poids moléculaire: 346.107
Clé InChI: ATQHBXGYUKDKSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide, also known as BPN-15606, is a novel small molecule that has recently gained attention in the scientific community for its potential therapeutic applications. BPN-15606 belongs to the family of pyridine carboxamide compounds and has been shown to have promising effects on cognitive function.

Mécanisme D'action

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is believed to work by modulating the activity of certain neurotransmitters in the brain, including acetylcholine and glutamate. It has been shown to enhance synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including increasing the expression of certain proteins involved in synaptic plasticity, reducing oxidative stress, and decreasing inflammation in the brain. These effects are believed to contribute to its cognitive-enhancing properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one limitation of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

There are several potential future directions for research on 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide. One area of interest is the development of more potent analogs of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide with longer half-lives. Additionally, further studies are needed to determine the safety and efficacy of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in clinical trials, as well as its potential use in combination with other drugs for the treatment of cognitive impairment. Finally, the potential use of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide in the treatment of other neurological disorders, such as traumatic brain injury and stroke, should be explored.

Méthodes De Synthèse

The synthesis of 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide involves a multi-step process that includes the reaction of 3-bromo-2-fluoropyridine with cyanomethyl propargyl ether, followed by the addition of trifluoromethyl isocyanate and the final step of amidation. This process yields 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide as a white powder.

Applications De Recherche Scientifique

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models of these diseases.

Propriétés

IUPAC Name

6-bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N3O/c1-2-6-19(7-5-17)11(20)8-3-4-9(13)18-10(8)12(14,15)16/h1,3-4H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQHBXGYUKDKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=C(N=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-(cyanomethyl)-N-prop-2-ynyl-2-(trifluoromethyl)pyridine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.